amine CAS No. 1249946-63-1](/img/structure/B1454108.png)
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine
Vue d'ensemble
Description
“2-(3,4-Dichlorophenoxy)propylamine” is a chemical compound with the CAS Number: 1249946-63-1 . It has a molecular weight of 234.12 and its IUPAC name is N-[2-(3,4-dichlorophenoxy)propyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13Cl2NO/c1-7(6-13-2)14-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 . This indicates that the compound has a carbon backbone with two chlorine atoms attached to the phenyl ring and a methylamine group attached to the propyl chain.Physical And Chemical Properties Analysis
“2-(3,4-Dichlorophenoxy)propylamine” is a liquid at room temperature .Applications De Recherche Scientifique
Wastewater Treatment
Pesticide production generates high-strength wastewater containing toxic pollutants, including various chlorophenox compounds similar in structure to the queried chemical. Biological processes and granular activated carbon have been shown to remove 80-90% of these compounds, creating high-quality effluent. The effectiveness of these treatment processes is crucial for preventing environmental contamination and adhering to regulatory standards like the Water Framework Directive (WFD) (Goodwin et al., 2018).
Sorption and Degradation
The sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals has been extensively reviewed. Factors such as pH, soil organic carbon content, and the presence of iron oxides influence the sorption process. Understanding the behavior of these compounds in soil is important for assessing their environmental fate and the effectiveness of remediation strategies (Werner et al., 2012).
Microbial Biodegradation
The role of microorganisms in the degradation of 2,4-D and its metabolites has been reviewed, highlighting the potential for bioremediation. The study discusses the mechanisms through which microorganisms break down these herbicides and the factors influencing degradation rates. This information is valuable for developing bioremediation strategies to mitigate environmental pollution (Magnoli et al., 2020).
Environmental and Health Impacts
The environmental fate, behavior, and potential health risks of chlorophenox compounds have been assessed in several studies. These compounds are persistent in the environment and can be toxic to aquatic organisms and humans. Research has focused on their occurrence in water bodies, degradation pathways, and the development of analytical methods for detection and quantification. The findings underscore the importance of monitoring these compounds and implementing measures to reduce their release into the environment (Bhat & Gogate, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(6-13-2)14-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCMGXRZAPIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dichlorophenoxy)propyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




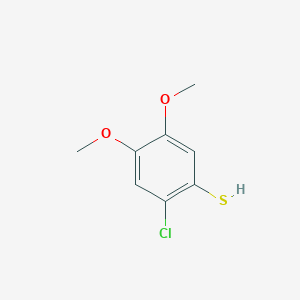
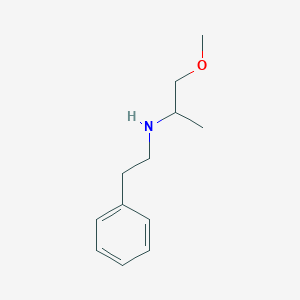

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)


amine](/img/structure/B1454039.png)
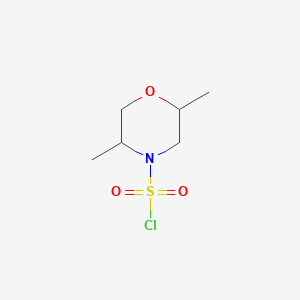
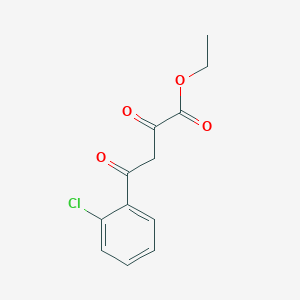
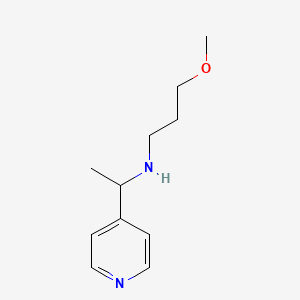
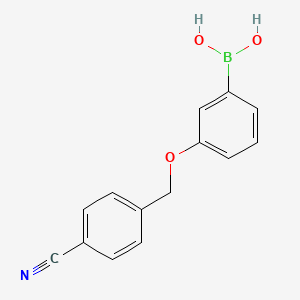
![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)
![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)